Ibuprofen alcohol
Description
Historical Context and Chemical Evolution of Ibuprofen (B1674241) Derivatives in Medicinal Chemistry
The journey of ibuprofen began in the 1950s and 1960s within the research laboratories of Boots Group in the UK. wikipedia.org A team led by Dr. Stewart Adams and the organic chemist John Nicholson sought a safer alternative to aspirin (B1665792). researchgate.net This research led to the synthesis of a new compound derived from propionic acid, for which a patent was filed in 1961. wikipedia.orgresearchgate.net The name "Ibuprofen" itself is a portmanteau derived from its chemical structure: i sobu tyl group, pro pionic acid, and phen yl group. wikipedia.org
First marketed in 1969, ibuprofen was recognized as the first member of the propionic acid derivative family of NSAIDs. nih.govscirp.org While effective, a primary challenge with ibuprofen and other NSAIDs was their tendency to cause gastrointestinal irritation, largely attributed to the free carboxylic acid group in their structure. scirp.orgsemanticscholar.org This prompted further research in medicinal chemistry to create derivatives that could mitigate these side effects. Many of these efforts focused on modifying the carboxylic acid moiety, leading to the development of various prodrugs and novel chemical entities with improved therapeutic profiles. scirp.orgnih.gov
Rationale for Investigating Ibuprofen's Interactions and Derivatizations with Alcohols in Advanced Pharmaceutical Research
The investigation into ibuprofen's reactions with alcohols is primarily driven by the principles of prodrug design. A prodrug is an inactive or less active medication that is metabolized (converted) within the body into its active form. ontosight.ai By reacting ibuprofen's carboxylic acid with an alcohol, an ester is formed. This process, known as esterification, serves several key purposes in pharmaceutical research:
Masking the Carboxylic Acid Group: The formation of an ester linkage temporarily masks the acidic carboxyl group of ibuprofen. nih.govopenmedicinalchemistryjournal.com This is the main strategy to reduce direct contact irritation with the gastric mucosa, thereby aiming to lower the risk of side effects like ulcers and bleeding. openmedicinalchemistryjournal.comresearchgate.net
Altering Physicochemical Properties: Esterification can significantly change a drug's properties, such as its solubility in water (hydrophilicity) or fats (lipophilicity). ontosight.airesearchgate.net By selecting different alcohols, researchers can fine-tune these properties to suit specific delivery methods. For example, increasing lipophilicity can enhance absorption through the skin, making topical (transdermal) formulations more feasible and effective. researchgate.netresearchgate.netnih.govmdpi.com Conversely, attaching hydrophilic alcohols like glycerol (B35011) or erythritol (B158007) can improve water solubility, which is beneficial for certain pharmaceutical formulations. mdpi.comunife.it
Improving Bioavailability and Targeting: The resulting ester prodrugs are designed to be stable until they reach the desired site in the body, where enzymes (specifically esterases) cleave the ester bond and release the active ibuprofen. nih.gov This can lead to improved bioavailability and more targeted drug delivery.
Scope and Academic Significance of "Ibuprofen Alcohol" Research in Contemporary Science
The term "this compound" can refer to two distinct but related chemical entities, both of which are significant in the context of ibuprofen chemistry.
The first is a specific compound, 2-(4-isobutylphenyl)propan-1-ol . ontosight.ainih.gov This molecule is structurally the alcohol analog of ibuprofen, where the carboxylic acid group is reduced to a primary alcohol. It is recognized as an impurity that can arise during the synthesis of ibuprofen. ontosight.aiscbt.com More importantly, it is a key intermediate in the greener, more atom-efficient "Hoechst process" for manufacturing ibuprofen, where it is formed by the reduction of p-isobutylacetophenone and then carbonylated to yield the final product. acs.orgsciencesnail.com
The second, and broader, area of research concerns the class of compounds formed from the esterification of ibuprofen with various alcohols . This is where the bulk of contemporary academic and pharmaceutical research lies. unife.itajrconline.org Scientists are actively exploring the synthesis of novel ibuprofen esters using a wide range of alcohols, from simple ones like methanol (B129727) and butanol to more complex polyalcohols and naturally occurring compounds like menthol. nih.govopenmedicinalchemistryjournal.cominnovareacademics.in
A significant focus of this research is the use of enzymes, particularly lipases, as biocatalysts for the esterification process. viamedica.plnih.gov This approach, known as enantioselective esterification, is highly valued because ibuprofen exists as two enantiomers (mirror-image isomers), with the (S)-enantiomer being significantly more pharmacologically active. dss.go.thacs.org Lipases can selectively catalyze the reaction for one enantiomer, allowing for the synthesis of purer, more potent (S)-ibuprofen esters. nih.govacs.org
The academic significance of this research is profound. It represents a move towards creating "greener" chemical synthesis routes and developing safer, more efficient, and patient-compliant drug formulations. researchgate.netviamedica.pl By modifying ibuprofen into ester prodrugs, researchers aim to overcome its limitations, such as poor water solubility and gastric side effects, thereby expanding its therapeutic potential. unife.itnajah.edu
Research Data & Findings
Table 1: Chemical Properties of this compound (2-(4-isobutylphenyl)propan-1-ol)
This table details the properties of the specific compound known as this compound, which is an intermediate and impurity in ibuprofen synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propan-1-ol | nih.gov |
| Synonyms | 2-(4-Isobutylphenyl)propanol | ontosight.aiscbt.com |
| CAS Number | 36039-36-8 | nih.govscbt.com |
| Molecular Formula | C13H20O | nih.govscbt.com |
| Molecular Weight | 192.29 g/mol | scbt.com |
| Boiling Point | 104°C | stanfordchem.com |
| Density | 0.946 ± 0.06 g/cm³ | stanfordchem.com |
Table 2: Examples of Ibuprofen Ester Prodrugs Synthesized with Various Alcohols
This table showcases the diversity of alcohols used in research to create ibuprofen ester prodrugs with modified properties.
| Alcohol Moiety | Research Objective | Source(s) |
| Methanol, Ethanol (B145695), Propanol, Butanol, Pentanol, Hexanol | Synthesis of alkyl esters to create prodrugs with suitable physicochemical properties for transdermal delivery. | researchgate.netinnovareacademics.innajah.edu |
| Menthol, Thymol, Eugenol | Creation of mutual prodrugs with naturally occurring phenolic and alcoholic compounds for potential synergistic effects. | nih.govopenmedicinalchemistryjournal.com |
| Glycerol, Erythritol | Enzymatic synthesis of more hydrophilic derivatives to overcome poor water solubility. | mdpi.comunife.it |
| Diethylaminoethanol | Formation of an ester to improve solubility and create a prodrug for targeted delivery. | ontosight.ai |
| L-glutamine and L-valine alkyl esters | Synthesis of amino acid ester salts to improve water solubility and enhance skin permeability for topical applications. | nih.govmdpi.com |
Table 3: Research on Enzymatic Esterification of Ibuprofen
This table highlights key findings in the use of enzymes (lipases) to catalyze the synthesis of ibuprofen esters, often with high selectivity for the more active (S)-enantiomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWIWYERZDWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270247 | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36039-36-8 | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36039-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUPROFEN ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Ibuprofen with Alcohols
Esterification Reactions of Ibuprofen (B1674241) with Monohydroxy Alcohols
The esterification of ibuprofen with monohydroxy alcohols is a common strategy to produce derivatives with altered lipophilicity. These reactions typically involve the reaction of ibuprofen's carboxylic acid with an alcohol in the presence of a catalyst.
The synthesis of ibuprofen methyl ester is a frequently reported transformation. One common laboratory method involves dissolving ibuprofen in methanol (B129727) and adding a strong acid catalyst, such as sulfuric acid. The reaction mixture is then heated for several hours to drive the equilibrium towards the ester product. sciencemadness.org In one procedure, ibuprofen was dissolved in methanol, followed by the dropwise addition of sulfuric acid and heating at 50°C for 5 hours. sciencemadness.org After workup, which included neutralization and extraction with hexanes, a clear oil was obtained. sciencemadness.org Another approach involves the reaction of p-isobutylpropiophenone with iodobenzene (B50100) diacetate in trimethylorthoformate with sulfuric acid as a catalyst, which yielded ibuprofen methyl ester. prepchem.comprepchem.com A continuous-flow synthesis method has also been developed where a substrate ketone is converted to the methyl ester, which is then saponified to yield ibuprofen. nih.gov
Table 1: Synthesis of Ibuprofen Methyl Ester
| Reactants | Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Ibuprofen, Methanol | Sulfuric Acid | 50°C, 5 hours | Not explicitly stated, but a clear oil was isolated. | sciencemadness.org |
| p-Isobutylpropiophenone, Iodobenzene diacetate, Trimethylorthoformate | Sulfuric Acid | 0°C to 15°C, 6 hours | 79% | prepchem.com |
| p-Isobutylpropiophenone, Iodobenzene diacetate, Trimethylorthoformate | Sulfuric Acid | 0°C to 20°C, 2 hours | 75% | prepchem.com |
| Substrate Ketone 9 | Trifluorosulfonic Acid | Flow reactor, 10 min | 68% overall yield for ibuprofen synthesis | nih.gov |
Similar to the methyl ester, ibuprofen ethyl ester can be synthesized by reacting ibuprofen with ethanol (B145695) in the presence of an acid catalyst. researchgate.net In a typical procedure, ibuprofen is refluxed with ethanol and a few drops of concentrated sulfuric acid for several hours. pharmascholars.com The reaction progress can be monitored by thin-layer chromatography (TLC). pharmascholars.com Following the completion of the reaction, the solvent is removed, and the crude product is purified. pharmascholars.com Another study also reported the synthesis of ibuprofen ethyl ester under acidic conditions as a preliminary step for the synthesis of ibuprofen hydrazide. researchgate.net
The synthesis of higher alkyl esters of ibuprofen, such as those derived from propanol, butanol, pentanol, and hexanol, has been accomplished through acid-catalyzed esterification. najah.edunajah.eduresearchgate.net These reactions are carried out by reacting ibuprofen with the corresponding alcohol. najah.eduresearchgate.net The general procedure involves refluxing a mixture of ibuprofen, the respective alcohol, and an acid catalyst. impactfactor.org The resulting esters are then purified, often using column chromatography. najah.edu The synthesis of these esters has been confirmed through techniques like TLC and Fourier-transform infrared (FTIR) spectroscopy. najah.edu Research has also explored the synthesis of various alkyl esters of L-amino acid derivatives of ibuprofen, including ethyl, propyl, isopropyl, butyl, pentyl, and hexyl esters of L-valine. nih.gov
Table 2: Synthesis of Higher Alkyl Esters of Ibuprofen
| Alcohol | Method | Purification | Reference |
|---|---|---|---|
| Propanol | Acid-catalyzed esterification | Column chromatography | najah.eduresearchgate.net |
| Butanol | Acid-catalyzed esterification | Column chromatography | najah.eduresearchgate.net |
| Pentanol | Acid-catalyzed esterification | Column chromatography | najah.eduresearchgate.net |
| Hexanol | Acid-catalyzed esterification | Column chromatography | najah.eduresearchgate.net |
| Propanol, Butanol | Reaction of (4-isobutylphenyl) acetyl chloride with the alcohol | Recrystallization | impactfactor.org |
The acid-catalyzed esterification of ibuprofen, a classic example of Fischer esterification, proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group of ibuprofen by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. researchgate.net Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. sciencesnail.com The entire process is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.
Enzyme-mediated esterification offers a green and highly selective alternative to chemical synthesis, particularly for producing enantiomerically pure esters of ibuprofen. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous media and their stereoselectivity. conicet.gov.ar
Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, is a widely used biocatalyst that preferentially catalyzes the esterification of the (R)-enantiomer of ibuprofen. conicet.gov.armdpi.com This selectivity allows for the kinetic resolution of racemic ibuprofen, where the (R)-enantiomer is converted to its ester, leaving behind the therapeutically active (S)-enantiomer. mdpi.com For instance, the esterification of racemic ibuprofen with erythritol (B158007) using CALB resulted in an 82% ± 4% conversion, with a clear preference for the (R)-ibuprofen. mdpi.com
Conversely, lipases from Candida rugosa and Rhizomucor miehei have been shown to be selective for the (S)-enantiomer of ibuprofen. conicet.gov.armdpi.com The enantioselective esterification of (S)-ibuprofen with glycerol (B35011) has been achieved with an 83% ± 5% conversion using immobilized Rhizomucor miehei lipase. mdpi.com Studies have also demonstrated the use of Candida rugosa lipase for the kinetic resolution of (R,S)-ibuprofen through enantioselective esterification with n-propanol. viamedica.pl The choice of solvent, alcohol, and reaction conditions can significantly influence the conversion and enantioselectivity of the enzymatic reaction. viamedica.plcsic.es
Table 3: Enzyme-Mediated Esterification of Ibuprofen
| Enzyme | Enantiomeric Preference | Alcohol | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (Novozym® 435) | (R)-Ibuprofen | Erythritol | 82% ± 4% conversion | mdpi.com |
| Candida antarctica lipase B (Novozym® 435) | (R)-Ibuprofen | Glycerol | 75% of (R)-ibuprofen reacted | csic.es |
| Rhizomucor miehei lipase | (S)-Ibuprofen | Glycerol | 83% ± 5% conversion (solventless) | mdpi.com |
| Candida rugosa lipase | (S)-Ibuprofen | n-Propanol | Enantiomeric excess of product (eep) = 95% | viamedica.pl |
| Candida rugosa lipase | (S)-Ibuprofen | Methanol | eep = 93.5%, conversion = 36.7% | viamedica.pl |
| Candida rugosa lipase | (S)-Ibuprofen | Ethanol | eep = 61.7%, conversion = 39.3% | viamedica.pl |
| Candida rugosa lipase | (S)-Ibuprofen | n-Butanol | eep = 76.5%, conversion = 50.8% | viamedica.pl |
Catalytic Systems and Reaction Conditions for Esterification
Continuous-Flow Synthesis Approaches
The manufacture of ibuprofen, the precursor for its alcohol derivatives, is increasingly utilizing continuous-flow synthesis. ewadirect.com This modern approach offers significant advantages over traditional batch processing, including enhanced control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and better safety profiles. ewadirect.com Continuous-flow systems can integrate multiple synthetic steps into a single, seamless process, eliminating the need for isolating and purifying intermediates. ewadirect.com
One notable continuous-flow synthesis of ibuprofen involves a Friedel–Crafts acylation, followed by a 1,2-aryl migration and subsequent hydrolysis. rsc.org An early demonstration of this integrated flow system achieved the synthesis of ibuprofen in a 68% crude yield. rsc.org Subsequent refinements have significantly improved this process. For instance, a system developed by the Jamison group minimized the residence time to just three minutes and achieved an 83% yield with over 98% purity, producing the active pharmaceutical ingredient (API) at a rate of 8.09 g h⁻¹. rsc.orgresearchgate.net This particular method uses readily available and inexpensive reagents, involving a Friedel–Crafts acylation with aluminum chloride (AlCl₃), an exothermic in-line quench, and liquid-liquid separations. researchgate.net Another approach adapts an iodine-mediated 1,2-aryl migration reaction, using trifluoromethanesulfonic acid as a catalyst instead of the more problematic aluminum chloride. nih.gov
These efficient flow-based syntheses of the ibuprofen core structure are critical as they provide the necessary starting material for subsequent derivatization reactions with alcohols. rsc.org The ability to produce high-purity ibuprofen rapidly and efficiently facilitates its use in further conjugation chemistries. rsc.org
Conjugation of Ibuprofen with Polyalcohols
The esterification of ibuprofen's carboxylic acid group with polyalcohols (polyols) is a key strategy to create more hydrophilic derivatives. mdpi.comunife.it This covalent attachment is often achieved through enzymatic catalysis, which offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net
Esterification with Erythritol
The enzymatic synthesis of ibuprofen-erythritol esters has been systematically investigated to enhance the hydrophilicity of the parent drug. mdpi.comunife.it Erythritol, a naturally occurring four-carbon sugar alcohol, is highly soluble in water. unife.it In these syntheses, lipases are commonly employed as biocatalysts. Specifically, immobilized Candida antarctica lipase B (CalB), commercially known as Novozym® 435, has proven effective. mdpi.comunife.it
Research has shown that the reaction conditions can be optimized to achieve high conversion rates. In a monophasic system using tert-amyl alcohol as a solvent, an 82% ± 4% conversion to the IBU-erythritol ester was reported. mdpi.comunife.itunife.it The study highlighted that Candida antarctica lipase B exhibits a stereopreference for the (R)-enantiomer of ibuprofen during this esterification. mdpi.com The low reaction temperature of 50°C was selected to enhance selectivity and minimize the formation of undesired 1,4-bis-ibuprofen-erythritol esters. researchgate.net
Table 1: Enzymatic Esterification of Ibuprofen with Erythritol
| Parameter | Details | Reference |
|---|---|---|
| Substrates | Ibuprofen, Erythritol | mdpi.comunife.it |
| Biocatalyst | Candida antarctica lipase B (CalB / Novozym® 435) | mdpi.comunife.it |
| Solvent | t-amyl alcohol | mdpi.com |
| Conversion Rate | 82% ± 4% | unife.itunife.it |
| Stereopreference | (R)-ibuprofen | mdpi.com |
| Reaction Temp. | 50°C | researchgate.net |
Esterification with Glycerol
Glycerol, a simple and viscous polyalcohol, has been used as both a reagent and a solvent in the esterification of ibuprofen. researchgate.netresearchgate.net This approach aims to mask the carboxylic group of ibuprofen, potentially modifying its physicochemical properties. unife.it The synthesis of ibuprofen-glycerol esters has been achieved through enantioselective solventless esterification. mdpi.comunife.it
Immobilized Rhizomucor miehei lipase has been identified as a suitable biocatalyst for this reaction, demonstrating a high conversion rate of 83% ± 5% for the esterification of (S)-ibuprofen with glycerol. mdpi.comunife.itunife.it In other studies, Candida antarctica lipase B (CALB) has also been used. rsc.orgresearchgate.net For instance, the esterification of racemic ibuprofen with glycerol catalyzed by Novozym® 435 at 45°C in the presence of 2-propanol as a co-solvent resulted in a 46% conversion, with a 42% enantiomeric excess towards the (S)-enantiomer. researchgate.net The reaction can yield both monoglycerides (B3428702) and diglycerides of ibuprofen. researchgate.net The resulting ibuprofen glycerol ester is chemically known as 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate. veeprho.com
Table 2: Enzymatic Esterification of Ibuprofen with Glycerol
| Parameter | Details | Reference |
|---|---|---|
| Substrates | (S)-Ibuprofen, Glycerol | mdpi.comunife.it |
| Biocatalyst | Immobilized Rhizomucor miehei lipase | mdpi.comunife.it |
| System | Solventless | mdpi.com |
| Conversion Rate | 83% ± 5% | unife.itunife.it |
| Product Name | 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate | veeprho.com |
Exploration of Other Polyalcohol Conjugates
Beyond erythritol and glycerol, research has extended to the conjugation of ibuprofen with a variety of other polyalcohols. These studies aim to create a diverse library of ibuprofen derivatives with tailored properties.
Enzymatic esterification has been successfully applied to other sugar alcohols like sorbitol and xylitol. mdpi.comresearchgate.net The esterification of ibuprofen with sorbitol has been achieved using porcine pancreas lipase (PPL) in a biphasic hexane/water system. researchgate.net Chemical methods have also been used to produce ibuprofen-sorbitol esters. researchgate.net
Hyperbranched polymers (HBPs) represent another class of polyalcohols used for conjugation. Hyperbranched polyol and polyglycerol have been used to create conjugates with a high ibuprofen payload, with an average of 50 to 53 ibuprofen molecules per HBP molecule, respectively. researchgate.net These conjugates were synthesized using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and showed stable ester bonds. researchgate.net
Other polymers containing multiple hydroxyl groups have also been investigated. These include:
Polyethylene glycol (PEG) : Ibuprofen has been conjugated to PEG of different molecular weights via esterification, facilitated by DCC and dicyclohexylcarbodiimide (DMAP). researchgate.net
Poly(vinyl alcohol) (PVA) : Interpenetrating hydrogel networks of PVA and PEG have been used as matrices for ibuprofen. nih.gov
Polylactic acid (PLA) : PLA-ibuprofen conjugates have been synthesized directly through the melt polycondensation of lactic acid with ibuprofen. rsc.org
Cyclodextrins : While not a direct esterification, ibuprofen lysinate has been encapsulated within beta-cyclodextrins to form inclusion complexes. google.com
Chiral Auxiliary-Mediated Derivatization of Ibuprofen with Secondary Alcohols
The pharmacological activity of ibuprofen resides almost exclusively in its (S)-enantiomer. Consequently, synthetic strategies that can selectively produce or isolate (S)-ibuprofen are of significant interest. One such strategy involves the use of chiral auxiliaries to resolve racemic ibuprofen.
Enantioenrichment Strategies for (S)-Ibuprofen
A prominent method for the enantioenrichment of ibuprofen involves the derivatization of the racemic acid with enantiopure chiral secondary alcohols. scielo.br This reaction converts the pair of enantiomers into a pair of diastereomeric esters, which, due to their different physical properties, can be separated.
One detailed study reported the synthesis of a series of chiral secondary alcohols derived from the natural product (R)-carvone. scielo.brresearchgate.net These alcohols were then reacted with racemic (±)-ibuprofen through Steglich esterification, using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst. scielo.brscielo.br
The reaction's stereochemical outcome was highly dependent on the specific structure of the chiral auxiliary employed. scielo.br The esterification resulted in the formation of diastereomeric esters with varying ratios. For instance, depending on the chiral alcohol used, diastereomeric ratios of up to 5.7:1 were achieved, favoring the ester derived from either (S)- or (R)-ibuprofen. scielo.brscielo.br It was observed that when certain carvone-derived alcohols were used, the prevailing diastereomers were those derived from (S)-ibuprofen, effectively enriching this desired enantiomer. researchgate.net This approach provides a pathway for the resolution of racemic ibuprofen, a critical step towards producing the more potent, single-enantiomer form of the drug. scielo.br
Table 3: Chiral Auxiliary-Mediated Esterification of (±)-Ibuprofen
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | (±)-Ibuprofen (racemic) | scielo.br |
| Reagents | Chiral secondary alcohols from (R)-carvone | scielo.brresearchgate.net |
| Coupling Method | Steglich Esterification (DCC/DMAP) | scielo.brscielo.br |
| Outcome | Formation of diastereomeric esters | scielo.br |
| Max. Diastereomeric Ratio | 5.7:1 | scielo.brscielo.br |
| Enrichment | Preferential formation of either (S)- or (R)-ibuprofen derived esters depending on the auxiliary | scielo.brresearchgate.net |
Stereochemical Outcome Analysis in Diastereomeric Ester Formation
The esterification of racemic ibuprofen with chiral alcohols is a well-established method for the separation of its enantiomers. The reaction of (±)-ibuprofen with chiral secondary alcohols derived from (R)-carvone, mediated by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), results in the formation of diastereomeric esters. scielo.brconicet.gov.ar The stereochemical outcome, specifically the diastereomeric ratio, is dependent on the structure of the chiral auxiliary alcohol used. scielo.brconicet.gov.ar This process, known as kinetic resolution, allows for the preferential formation of an ester from one of the ibuprofen enantiomers, leading to an enrichment of the other enantiomer in the unreacted acid. For instance, diastereomeric ratios of up to 5.7:1 have been achieved, favoring either the (S)- or (R)-ibuprofen ester depending on the specific chiral alcohol employed. scielo.brconicet.gov.ar
A study involving amides of (S)-lactic acid as chiral auxiliaries in a similar DCC/DMAP-mediated esterification also demonstrated good diastereomeric ratios, predominantly yielding one of the two possible diastereomers. researchgate.net This highlights the principle of dynamic kinetic resolution, where the stereogenic center of the acid can undergo in-situ racemization, theoretically allowing for a 100% yield of the desired diastereomer. researchgate.net
Application of Chiral Carvone Derivatives
Chiral secondary alcohols derived from the natural product (R)-carvone have been successfully utilized as chiral auxiliaries in the resolution of racemic ibuprofen. scielo.brconicet.gov.aribict.brscite.ai Carvone, available in both enantiomeric forms, serves as a versatile starting material for the synthesis of these alcohols. scielo.br
The synthesis of these chiral auxiliaries involves several steps. For example, a series of secondary allylic alcohols can be prepared from (R)-carvone through a sequence of reactions including Grignard addition, oxidative allylic transposition, and stereoselective reduction. scielo.br Another series of alcohols can be synthesized via conjugate addition to carvone, followed by desilylation and stereoselective reduction. scielo.br
When these carvone-derived alcohols are reacted with (±)-ibuprofen, they form diastereomeric esters that can be separated. scielo.brconicet.gov.ar The efficiency of this resolution is influenced by reaction conditions such as solvent and temperature. For instance, esterification with a specific chiral alcohol in toluene (B28343) at -20°C yielded favorable results in terms of both chemical and optical yields. scielo.br This approach provides a stereodivergent route to access enantioenriched mixtures of esters derived from either (S)- or (R)-ibuprofen. scielo.brconicet.gov.ar
Novel Synthetic Pathways Involving Alcoholic Intermediates or Solvents
The synthesis of ibuprofen has been approached through various novel pathways that strategically employ alcoholic intermediates or solvents to achieve the desired molecular structure.
Allylic Alcohol Intermediates in Ibuprofen Synthesis
One innovative approach to ibuprofen synthesis involves the use of allylic alcohol intermediates. A synthetic protocol was developed where an allylic alcohol was targeted for substitution via the allylic oxidation of a terminal methylene (B1212753) group. nih.gov However, an unexpected rearrangement led to the formation of an isomeric aldehyde as the major product. nih.gov Optimization of these reaction conditions allowed for the production of this aldehyde in high yield, which could then be oxidized to ibuprofen. nih.gov
Another strategy utilized a palladium-catalyzed allylic oxidation of 4-isobutylstyrene (B134460) to generate an allylic alcohol. nih.gov This intermediate can subsequently be converted to ibuprofen through a reduction and oxidation sequence. nih.gov Furthermore, a Heck arylation of a methyl-substituted allylic alcohol has been employed to produce an aldehyde derivative, which is then reduced to an alcohol. nih.gov This alcoholic intermediate is a precursor in a multi-step synthesis of an alkyne analog of ibuprofen. nih.gov
Role of Ethanol in Palladium-Catalyzed Coupling Reactions for Ibuprofen Synthesis
Palladium-catalyzed reactions are pivotal in modern organic synthesis. In the context of ibuprofen, the hydrocarboxylation of 1-(4-isobutylphenyl)ethanol (B131453) represents a key transformation. unist.ac.krpostech.ac.kr This reaction, which converts the alcohol into ibuprofen, is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand like PPh3 and hydrochloric acid. postech.ac.kr The reaction medium can consist of an organic solvent and an acidic aqueous phase, where the miscibility between the two is crucial for efficient hydrocarboxylation. postech.ac.kr The synthesis is regioselective, favoring the formation of the desired branched-chain carboxylic acid, ibuprofen. unist.ac.krpostech.ac.kr
Development of Ibuprofen Prodrugs from Alcohol Conjugates
To address some of the limitations of ibuprofen, such as its poor water solubility and gastrointestinal side effects, researchers have focused on developing prodrugs by conjugating it with various alcohols. nih.govmdpi.comajrconline.orgresearchgate.net A prodrug is a modified, often inactive, form of a drug that is converted to the active form within the body. mdpi.com
The general strategy involves the esterification of ibuprofen's carboxylic acid group with an alcohol, creating an ester prodrug. nih.govajrconline.org This masks the acidic group, which is believed to contribute to gastric irritation. rsc.orgrsc.org These ester prodrugs are designed to be stable until they are hydrolyzed in vivo by endogenous esterases to release the active ibuprofen. rsc.org
A primary goal in designing ibuprofen prodrugs is to enhance their hydrophilicity and, consequently, their bioavailability. mdpi.comnih.gov Poorly water-soluble drugs like ibuprofen often exhibit dissolution-limited oral bioavailability. mdpi.comnih.gov
One approach is to conjugate ibuprofen with hydrophilic moieties, such as polyalcohols. For example, enzymatic synthesis has been used to create more hydrophilic derivatives of ibuprofen by covalently attaching it to biobased polyalcohols like erythritol and glycerol. mdpi.com This strategy aims to increase the water solubility of the resulting prodrug. mdpi.com
Another strategy involves creating polymeric prodrugs by attaching ibuprofen to polysaccharide backbones like hydroxyethylcellulose (HEC). rsc.orgrsc.org Polysaccharides offer several advantages, including low toxicity and the presence of multiple hydroxyl groups for drug attachment. rsc.orgrsc.org These HEC-ibuprofen conjugates can form nanoparticles, which may improve drug release profiles and pharmacokinetic properties. rsc.orgrsc.org The design of these conjugates allows for a tuning of the hydrophilic/hydrophobic balance. rsc.org Pharmacokinetic studies have shown that such polymeric prodrugs can lead to a delayed and prolonged release of ibuprofen, potentially improving its bioavailability. rsc.org
Structural Modification of Ibuprofen for Improved Pharmacological Activity
The structural modification of ibuprofen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), is a key area of research aimed at enhancing its therapeutic profile. rsc.orgnih.gov The primary motivation behind these modifications is to improve efficacy, alter physicochemical properties, and mitigate adverse effects commonly associated with the parent drug, such as gastrointestinal irritation. rsc.orgresearchgate.net A principal strategy for achieving this is the derivatization of ibuprofen's carboxyl group, particularly through esterification with various alcohols to create prodrugs. google.com This approach masks the free carboxylic acid moiety responsible for some of the local irritation in the stomach, while aiming for a predictable release of the active ibuprofen molecule in the body. google.comresearchgate.net
The esterification of ibuprofen with alcohols yields ester prodrugs. ajrconline.org This chemical modification has been found to alter properties such as lipophilicity, which can influence drug absorption and formulation possibilities. najah.edu For instance, creating alkyl esters of ibuprofen can make the compound more suitable for transdermal delivery systems, potentially reducing systemic side effects by bypassing the gastrointestinal tract. researchgate.net Research has explored a wide range of alcohols for this purpose, from simple linear alcohols to more complex polyalcohols and amino acid esters. najah.edumdpi.commdpi.com
Synthetic Methodologies
The synthesis of ibuprofen esters is commonly achieved through acid-catalyzed esterification, also known as Fischer esterification. najah.edu This method involves reacting ibuprofen with an alcohol in the presence of a strong acid catalyst. Studies have successfully synthesized a series of ibuprofen alkyl esters using this technique with alcohols such as methanol, ethanol, propanol, butanol, pentanol, and hexanol. researchgate.netnajah.edu
Alternative synthetic routes have also been developed. Microwave-assisted esterification offers a rapid method for increasing molecular diversity. rsc.org Biocatalytic methods, employing enzymes like lipase, present a novel approach for synthesizing specific enantiomers, such as S-ibuprofen esters, which can offer a more targeted therapeutic effect. mdpi.comgoogle.com For example, extracellular lipase from Yarrowia lipolytica has been used to esterify racemic ibuprofen with various alcohols, including those with up to 20 carbon atoms. google.com Another advanced method involves the carbonylation of 1-halo-1-(4-isobutylphenyl)ethane in the presence of an alcohol (C1 to C6) and a palladium catalyst to produce the corresponding ibuprofen ester. google.com
Research Findings on Pharmacological Activity
The structural modification of ibuprofen into ester prodrugs has been shown to yield significant improvements in its pharmacological profile. The primary goal is to create compounds that are inactive until they are metabolized in the body to release the active ibuprofen, thereby reducing direct irritation to the gastrointestinal mucosa. researchgate.net
Studies on alkyl ester prodrugs have demonstrated a tangible benefit. A comprehensive analysis of various alkyl esters revealed that n-propyl and n-butyl esters, in particular, provided a significant enhancement in the oral delivery of ibuprofen. tandfonline.com These derivatives managed to reduce gastroulcerogenicity while preserving the essential anti-inflammatory and analgesic activity of the parent drug. tandfonline.com
Further research into more complex esters has also shown promise. The synthesis of an ibuprofen-paracetamol (B12721694) ester resulted in a compound with higher analgesic and anti-inflammatory activity compared to aspirin (B1665792). researchgate.netuobaghdad.edu.iq Kinetic studies of this ester showed it was stable at the low pH of the stomach and hydrolyzed gradually, which may prolong its release and prevent irritation. uobaghdad.edu.iq In animal models, synthesized ibuprofen derivatives have exhibited profound analgesic and anti-inflammatory properties with a marked reduction in ulcerogenic potential. rsc.org For instance, certain esterified compounds significantly attenuated postoperative and chronic inflammatory pain in mice. rsc.org
The modification is not limited to improving oral administration. The synthesis of ibuprofen esters with polyalcohols like erythritol and glycerol was undertaken to create more hydrophilic derivatives, addressing the poor water solubility of ibuprofen which can limit formulation options. mdpi.com Conversely, forming salts of ibuprofen with amino acid isopropyl esters has been shown to increase the drug's permeability through the skin by up to 6.4 times compared to unmodified ibuprofen, making it a promising candidate for transdermal patches. mdpi.com
The table below summarizes the physicochemical properties of several ibuprofen alkyl esters synthesized for research purposes.
| Compound | Molecular Weight (g/mol) | Calculated Log P Value |
|---|---|---|
| Ibuprofen | 206.3 | 3.68 |
| Methyl-ibuprofen | 220.3 | 4.09 |
| Ethyl-ibuprofen | 234.3 | 4.61 |
| Propyl-ibuprofen | 248.4 | 5.14 |
| Butyl-ibuprofen | 262.4 | 5.67 |
| Pentyl-ibuprofen | 276.4 | - |
Data sourced from An-Najah National University research on ibuprofen prodrugs. najah.edu
The following table details research findings on the pharmacological activity of various ibuprofen-alcohol derivatives.
| Ibuprofen Derivative | Alcohol Used in Synthesis | Key Research Finding | Reference |
|---|---|---|---|
| n-Propyl ibuprofen ester | n-Propanol | Offered significant improvement in oral delivery with reduced gastroulcerogenicity while maintaining pharmacological activity. | tandfonline.com |
| n-Butyl ibuprofen ester | n-Butanol | Showed improved oral delivery with reduced gastroulcerogenicity and maintained activity. Also used in developing topical solutions. | najah.edutandfonline.com |
| Ibuprofen-paracetamol ester | Paracetamol (an alcohol-containing compound) | Exhibited higher analgesic and anti-inflammatory action than aspirin in animal models. | uobaghdad.edu.iq |
| Ibuprofen-erythritol ester | Erythritol (a polyalcohol) | Synthesized to create a more hydrophilic derivative to overcome poor water solubility. | mdpi.com |
| Ibuprofen-amino acid isopropyl esters | Amino acid isopropyl esters | Increased drug permeability through the skin by 2.3 to 6.4 times compared to unmodified ibuprofen. | mdpi.com |
An exploration of the intricate interactions between ibuprofen and ethanol reveals significant effects on the drug's journey through the body. This article delves into the pharmacokinetic dynamics of ibuprofen when co-administered with alcohol, focusing exclusively on the scientific principles of absorption, dissolution, and metabolism.
Pharmacokinetic Dynamics of Ibuprofen in the Presence of Ethanol
Biotransformation and Metabolic Pathways in Co-Exposure Scenarios
Interconversion of Ibuprofen Enantiomers in Vivo
Ibuprofen is commercially available as a racemic mixture, containing equal parts of two optical isomers or enantiomers: (R)-ibuprofen and (S)-ibuprofen. The pharmacological activity, particularly the anti-inflammatory effect, is primarily attributed to the (S)-enantiomer. nih.govatamanchemicals.com In the body, the pharmacologically weaker (R)-enantiomer undergoes an extensive, unidirectional metabolic conversion into the active (S)-enantiomer. drugbank.comnih.gov This process, known as chiral inversion, is significant, with approximately 53-65% of the (R)-enantiomer being converted to the S-form in vivo. drugbank.com
The bioinversion is a three-step enzymatic process:
The (R)-enantiomer is first converted to (-)-R-ibuprofen I-CoA by the enzyme acyl-CoA-synthetase. wikipedia.org
Next, 2-arylpropionyl-CoA epimerase transforms (-)-R-ibuprofen I-CoA into (+)-S-ibuprofen I-CoA. wikipedia.org
Finally, a hydrolase enzyme converts (+)-S-ibuprofen I-CoA to the active (S)-enantiomer. wikipedia.org
This conversion is mediated through a thioester derivative involving Co-enzyme A (CoA). scielo.br While this metabolic pathway is well-documented, specific research detailing the influence of concomitant ethanol consumption on the rate or extent of this enantiomeric interconversion is not extensively covered in the available scientific literature.
Role of Cytochrome P450 Enzymes (e.g., CYP2C9) in Ibuprofen Metabolism in the Presence of Ethanol
The metabolism of ibuprofen is predominantly carried out in the liver by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme responsible for its clearance. wikipedia.orgnih.gov CYP2C9 metabolizes ibuprofen into inactive metabolites, primarily hydroxyibuprofen and carboxyibuprofen, which are then excreted. nih.gov
Given that both ethanol and ibuprofen are metabolized in the liver, the potential for a competitive interaction at the enzymatic level is a key area of investigation. However, studies suggest that a clinically significant interaction at the CYP2C9 level is unlikely with acute alcohol consumption. One study in healthy volunteers that assessed the activity of various drug-metabolizing enzymes following acute ethanol intake found that ethanol did not significantly affect the activity of CYP2C9. nih.gov While the same study noted that ethanol did inhibit other enzymes like CYP1A2 and CYP2D6, its lack of effect on CYP2C9 suggests that the primary metabolic pathway for ibuprofen remains largely unaltered by the acute presence of ethanol. nih.gov
Bioavailability Studies of Ibuprofen in Concomitant Alcohol Consumption
The bioavailability of orally administered ibuprofen when taken with alcohol is influenced by several competing factors, leading to complex and sometimes contradictory outcomes in research studies.
Comparative Analysis of Plasma Concentration Profiles
Studies analyzing the plasma concentration of ibuprofen following co-administration with ethanol have yielded varied results, depending on the nature of the alcoholic beverage consumed.
A key study in mice provides a comparative analysis:
With 15% Ethanol Solution: When ibuprofen was administered with a 15% ethanol solution, blood levels were slightly higher 30 minutes post-administration compared to administration with water. longdom.org The maximum plasma concentration (Cmax) was also slightly higher, and the area under the concentration-time curve (AUC), a measure of total drug exposure, was among the highest observed in the study, comparable to that with water. longdom.org
With Beer or Rice Wine: In contrast, when ibuprofen was administered with beer or rice wine (containing a similar ethanol percentage), the blood concentrations and the Cmax were significantly lower than when taken with water. longdom.orglongdom.org
The time to reach maximum concentration (Tmax) was not significantly different across any of the conditions, remaining between 34 and 50 minutes. longdom.org
Below is an interactive table summarizing the pharmacokinetic findings from the aforementioned mouse study.
| Administration Vehicle | Relative Cmax (Maximum Concentration) | Relative AUC (Total Exposure) | Tmax (Time to Peak) |
|---|---|---|---|
| Water | Baseline (High) | Highest | ~34–50 min |
| 15% Ethanol | Slightly Higher than Water | Highest | ~34–50 min |
| Rice Wine / Beer | Significantly Lower than Water | Lowest | ~34–50 min |
Data synthesized from studies in mice. longdom.org
Factors Influencing Oral Bioavailability with Ethanol Co-Ingestion
The differing plasma profiles can be explained by several factors that ethanol introduces into the gastrointestinal environment.
Drug Solubility: Ibuprofen is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. researchgate.net Its oral bioavailability is therefore limited by its dissolution rate. Ethanol can act as a co-solvent in the gastrointestinal tract. researchgate.net Since ibuprofen is more soluble in ethanol than in water, the presence of alcohol can increase its dissolution, which may lead to faster and more effective absorption. researchgate.netresearchgate.net This is consistent with the observation of slightly higher plasma concentrations when ibuprofen is taken with a pure ethanol solution. longdom.org
Gastrointestinal Physiology: Ethanol can also alter gastrointestinal functions that are crucial for drug absorption. Research indicates that ethanol itself can delay gastric emptying and extend the gastrointestinal transit time. longdom.org This effect is even more pronounced with fermented alcoholic beverages like beer and wine, which can delay gastric emptying more than an equivalent concentration of pure ethanol. longdom.org This delay in transit from the stomach to the small intestine—the primary site of absorption—can reduce the rate and extent of drug absorption, leading to lower plasma concentrations. longdom.orglongdom.org
Osmotic Pressure: Alcoholic beverages can be hypertonic solutions. longdom.org High osmotic pressure in the stomach is known to delay gastric emptying, which could further contribute to the reduced absorption of ibuprofen when consumed with beverages like rice wine or beer. longdom.org
Distribution and Elimination Kinetics
Once absorbed into the bloodstream, the distribution and subsequent elimination of ibuprofen are governed by its physicochemical properties, including its affinity for plasma proteins.
Protein Binding Affinity Alterations in the Presence of Alcohol
Ibuprofen is extensively bound to plasma proteins, with over 99% of the drug binding to albumin in the blood. nih.govwikipedia.orgnih.gov This high degree of protein binding means that only a small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effects or to be cleared from the body. Because the binding can become non-linear at higher concentrations, displacement interactions are a theoretical possibility. drugbank.com However, research specifically investigating whether the presence of ethanol alters the protein binding affinity of ibuprofen is limited. The available literature does not provide clear evidence to suggest that ethanol co-ingestion significantly displaces ibuprofen from its binding sites on plasma albumin. nih.gov
Renal Excretion Patterns and Modulations
The interaction between ibuprofen and ethanol (commonly known as alcohol) can have significant implications for renal function, although specific quantitative data on the modulation of ibuprofen's renal excretion patterns by ethanol is not extensively detailed in publicly available scientific literature. The primary concern highlighted in research is the increased risk of kidney damage when these two substances are used concurrently. wikipedia.orgnih.govresearchgate.net
Ibuprofen itself is known to affect kidney function by inhibiting cyclooxygenase (COX) enzymes. umk.pl This inhibition reduces the synthesis of prostaglandins (B1171923), which play a crucial role in maintaining renal blood flow and glomerular filtration. umk.plmedsafe.govt.nz In situations of reduced effective circulatory volume, such as dehydration which can be exacerbated by alcohol consumption, renal prostaglandins are vital for vasodilation to preserve kidney perfusion. mdedge.com By blocking this protective mechanism, ibuprofen can render the kidneys more susceptible to injury. mdedge.com
Ethanol places an additional strain on the kidneys. wikipedia.org Chronic and heavy alcohol consumption is a known risk factor for kidney disease. wikipedia.org When combined with ibuprofen, the risk of adverse renal events, including acute renal failure, is heightened. nih.govmdedge.com This is particularly concerning as both substances are commonly consumed, often together. mdedge.com A case report has described an instance of reversible acute renal failure in a healthy individual following the ingestion of ibuprofen and binge drinking of alcohol. mdedge.com
Ibuprofen is extensively metabolized in the liver into inactive metabolites, primarily 2-hydroxyibuprofen (B1664085) and carboxy-ibuprofen. wikipedia.orgdrugbank.com These metabolites, along with their glucuronic conjugates, are then eliminated from the body almost entirely through the urine, with over 90% of an ingested dose being excreted renally. drugbank.comhpra.iedrugs.com Very little ibuprofen is excreted unchanged in the urine. medsafe.govt.nzhpra.ie
While the metabolic pathways of ibuprofen are well-documented, specific studies detailing how ethanol quantitatively alters the renal clearance rates of ibuprofen and its metabolites are scarce. The interaction between ethanol and ibuprofen can also influence drug metabolism, potentially affecting the concentration of substances that need to be cleared by the kidneys. umk.pl For instance, alcohol can alter the metabolism of drugs in the liver, which could theoretically impact the rate at which ibuprofen metabolites are formed and subsequently presented to the kidneys for excretion. umk.pl
The diuretic effect of ethanol can also play a role by causing dehydration, which in turn can reduce renal blood flow. mdedge.com This reduction in blood flow, combined with ibuprofen's inhibition of prostaglandin (B15479496) synthesis, can create a scenario where the kidneys are more vulnerable to damage. mdedge.com
In the absence of specific quantitative data from clinical studies on the direct modulation of ibuprofen's renal excretion by ethanol, the focus remains on the synergistic potential for nephrotoxicity. The available information underscores the importance of caution when combining these two substances due to the increased risk of renal impairment.
Table of Renal Excretion Parameters for Ibuprofen (in the absence of ethanol)
| Parameter | Description | Value/Finding |
| Primary Route of Elimination | The main pathway for the removal of ibuprofen and its metabolites from the body. | Renal (Urinary) Excretion drugbank.comhpra.ie |
| Metabolites in Urine | The primary forms of ibuprofen found in urine after metabolism. | 2-hydroxyibuprofen and carboxy-ibuprofen (and their glucuronic conjugates) wikipedia.orgdrugbank.comdrugs.com |
| Percentage of Dose in Urine | The proportion of an oral dose of ibuprofen that is eventually excreted in the urine. | Over 90% drugbank.comhpra.ie |
| Unchanged Ibuprofen in Urine | The amount of the original ibuprofen drug that is excreted without being metabolized. | Very little medsafe.govt.nzhpra.ie |
| Time to Complete Excretion | The time it takes for a dose of ibuprofen to be virtually completely eliminated. | Approximately 24 hours hpra.iedrugs.com |
Toxicological Implications and Mechanisms of Ibuprofen Ethanol Interactions
Synergistic Hepatotoxicity Induced by Ibuprofen (B1674241) and Ethanol (B145695)
The combined use of ibuprofen and ethanol can result in synergistic hepatotoxicity, meaning the liver damage caused by their concurrent use is greater than the sum of their individual effects. nih.govresearchgate.netnih.govkoreascience.kr This heightened toxicity is a significant concern, particularly for individuals who consume alcohol regularly. nih.gov
Mechanisms Involving Oxidative Stress and Reactive Oxygen Species Production
A primary mechanism underlying the synergistic hepatotoxicity of ibuprofen and ethanol is the potentiation of oxidative stress. nih.govresearchgate.netnih.govhopebridgerecovery.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. hopebridgerecovery.com The combination of ibuprofen and ethanol leads to an increased generation of ROS, such as hydrogen peroxide. nih.gov This surge in oxidative stress disrupts normal cellular functions and can lead to cell death. nih.govhopebridgerecovery.com In response to this, the body may upregulate its endogenous antioxidant systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), although this compensatory mechanism may not be sufficient to prevent damage. nih.gov
Cellular Viability and Morphological Changes in Hepatic Cell Models (e.g., HepG2 cells)
Studies utilizing human hepatoma (HepG2) cells have provided valuable insights into the cellular effects of combined ibuprofen and ethanol exposure. nih.govresearchgate.netnih.gov Research has demonstrated that the co-administration of these substances leads to a significant decrease in the viability of hepatocytes, the primary cells of the liver. nih.govhopebridgerecovery.com Morphological changes observed in these cells include cell rounding, deformation, and signs of necrosis and apoptosis, such as the accumulation of the nucleus (pyknosis). nih.govresearchgate.net These alterations are indicative of significant cellular damage and death. nih.gov
Influence of Exposure Duration and Concentration on Hepatic Outcomes
The duration and concentration of exposure to ibuprofen and ethanol play a crucial role in the severity of liver damage. nih.gov Studies have shown that prolonged exposure to the combination, even at lower concentrations, can lead to more pronounced hepatotoxicity. nih.govresearchgate.netnih.gov For instance, in three-dimensional (3D) spheroid cultures of HepG2 cells, which better mimic the in-vivo environment, synergistic hepatotoxicity was observed at lower concentrations of ibuprofen over a 72-hour exposure period compared to 2D cultures. nih.gov This suggests that chronic, concurrent use of ibuprofen and alcohol may pose a greater risk to liver health than acute, intermittent use. nih.gov
Gastrointestinal System Adverse Effects
The combination of ibuprofen and ethanol significantly increases the risk of adverse effects on the gastrointestinal (GI) system. drugs.comalisbh.commedicalnewstoday.com Both substances are known to irritate the gastric mucosa, and their combined use can potentiate this effect, leading to more severe complications. drugs.comalisbh.commedicalnewstoday.comnih.gov
Increased Risk of Gastrointestinal Hemorrhage and Ulceration
A major concern with the concurrent use of ibuprofen and ethanol is the heightened risk of gastrointestinal bleeding and ulceration. drugs.comalisbh.commedicalnewstoday.comlotusbh.org Both alcohol and NSAIDs like ibuprofen are independent risk factors for upper GI bleeding. aafp.org Studies have shown that regular ibuprofen use in individuals who consume alcohol significantly increases their risk for major GI bleeding. aafp.org This is because ibuprofen inhibits the production of prostaglandins (B1171923), which are crucial for protecting the stomach lining from acid. healthline.com Alcohol further irritates the digestive tract, exacerbating the potential for damage. alisbh.commedicalnewstoday.comlotusbh.org The risk of stomach ulcer bleeding increases with the duration of ibuprofen use, especially with regular, heavy alcohol consumption. medicalnewstoday.comlotusbh.org
Dose-Related Gastrointestinal Blood Loss
The combination of ibuprofen and ethanol significantly increases the risk of gastrointestinal (GI) bleeding, and this risk is dose-dependent. Both substances are known to irritate the lining of the stomach and intestines. lotusbh.orgmedicalnewstoday.comillinoisrecoverycenter.com Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), works by inhibiting cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. droracle.aiwikipedia.org Prostaglandins play a protective role in the GI tract, and their inhibition can leave the stomach lining vulnerable to damage. droracle.ai
Ethanol also directly irritates the gastric mucosa. medicalnewstoday.comsmarmore-rehab-clinic.com When taken together, their damaging effects are compounded. medicalnewstoday.com Research has demonstrated that regular ibuprofen use in individuals who consume alcohol elevates the risk of stomach and intestinal bleeding. healthline.com One study involving 1,224 participants found that regular ibuprofen users who also drank alcohol had a heightened risk of these complications, a risk not observed in occasional ibuprofen users who consumed alcohol. healthline.com
The risk of acute upper gastrointestinal bleeding (UGIB) increases with the amount of alcohol consumed. nih.gov A case-control study revealed that for regular users of ibuprofen, the risk of UGIB was significantly elevated among those who also consumed alcohol. nih.gov Specifically, gastrointestinal blood loss has been shown to be dose-related to ibuprofen intake, with up to 17% of patients taking 1,600 mg per day and nearly a quarter of those taking 2,400 mg per day experiencing this effect. news-medical.net The presence of ethanol can further potentiate this damage. nih.gov
Table 1: Impact of Ibuprofen and Ethanol on Gastrointestinal Health
| Factor | Effect of Ibuprofen | Effect of Ethanol | Combined Effect |
|---|---|---|---|
| Mechanism | Inhibits protective prostaglandins in the stomach lining. droracle.aiwikipedia.org | Directly irritates the gastric mucosa. medicalnewstoday.comsmarmore-rehab-clinic.com | Synergistic damage to the gastrointestinal lining. medicalnewstoday.com |
| Primary Risk | Stomach ulcers and bleeding. medicalnewstoday.comhealthline.com | Gastritis and increased acid secretion. uspharmacist.com | Significantly increased risk of gastrointestinal bleeding and perforation. lotusbh.orgillinoisrecoverycenter.comhealthline.com |
| Dose-Response | Higher doses increase the risk of GI bleeding. news-medical.net | Higher consumption increases the risk of UGIB. nih.gov | The highest incidence of UGIB is in heavy drinkers who are also regular ibuprofen users. uspharmacist.com |
Renal System Complications
The co-exposure to ibuprofen and ethanol can lead to significant complications within the renal system, affecting kidney function and increasing the risk of acute injury.
Effects on Renal Function and Cyclooxygenase Inhibition
Ibuprofen exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. droracle.aiwikipedia.org In the kidneys, prostaglandins play a vital role in maintaining renal blood flow and glomerular filtration. droracle.aiphysiology.org By inhibiting COX-1 and COX-2, ibuprofen can reduce renal perfusion, which may not be significant in healthy individuals but can become problematic in certain "renal PG-dependent" states, such as dehydration or pre-existing kidney conditions. physiology.orgdovepress.com
Ethanol places additional strain on the kidneys as they work to filter it from the blood. medicalnewstoday.com Regular heavy drinking has been shown to double the risk of developing chronic kidney disease. medicalnewstoday.comalisbh.com The combined use of ibuprofen and ethanol can, therefore, have a detrimental impact on renal function by simultaneously impairing the kidney's natural protective mechanisms and increasing its workload. illinoisrecoverycenter.comhopebridgerecovery.com
Risk of Acute Kidney Injury and Renal Insufficiency
The concurrent use of ibuprofen and ethanol significantly elevates the risk of acute kidney injury (AKI) and renal insufficiency. vfmc.net This is particularly true for individuals with already compromised kidney function. medicalnewstoday.com Long-term use of ibuprofen can damage the small blood vessels within the kidneys. healthcentral.com When combined with the strain of processing alcohol, the risk of renal failure increases. healthcentral.com
In situations of stress on the kidneys, such as dehydration combined with exercise, even over-the-counter doses of ibuprofen have been shown to cause a small but statistically significant decrease in the glomerular filtration rate (GFR). physiology.org The addition of ethanol can exacerbate this effect, potentially leading to more severe kidney damage. simcoerehab.ca In severe overdose cases involving ibuprofen, acute renal failure and acute tubular necrosis have been reported, and these complications are more likely in patients with impaired renal function to begin with. nih.gov
Table 2: Renal System Complications from Ibuprofen and Ethanol Co-exposure
| Complication | Role of Ibuprofen | Role of Ethanol | Combined Impact |
|---|---|---|---|
| Reduced Renal Function | Inhibits prostaglandins, reducing renal blood flow and filtration. droracle.aiphysiology.org | Increases the workload of the kidneys. medicalnewstoday.com | Synergistic strain on kidney function. illinoisrecoverycenter.comhopebridgerecovery.com |
| Acute Kidney Injury (AKI) | Can cause AKI, especially with long-term use or in vulnerable individuals. healthcentral.comnih.gov | Heavy consumption is a risk factor for chronic kidney disease. medicalnewstoday.comalisbh.com | Significantly increased risk of AKI and renal insufficiency. vfmc.net |
Central Nervous System Depression
Both ibuprofen and ethanol can act as central nervous system (CNS) depressants, and their combined use can lead to enhanced sedative effects.
Combined Depressant Effects on Alertness and Reaction Times
Ethanol is a well-known CNS depressant that can cause drowsiness, decreased alertness, and slowed reaction times. primroselodge.comhealtreatmentcenters.com While ibuprofen's primary function is as an anti-inflammatory and analgesic, it can also have mild depressant effects on the CNS. healthcentral.com When taken together, these substances can have an additive effect, leading to increased drowsiness, disorientation, and significantly impaired coordination and reaction times. healthcentral.comprimroselodge.comnewhorizonscenters.com This combined effect poses a considerable risk, particularly when performing tasks that require mental alertness, such as driving. alisbh.com
One study investigated the pharmacodynamics of ethanol after pretreatment with ibuprofen and found that visual memory was more impaired during the combined dosing than with ethanol alone. nih.gov This suggests a potentiation of certain CNS depressant effects when the two are combined.
Hematologic and Cardiovascular Considerations in Co-Exposure
The interaction between ibuprofen and ethanol also extends to the hematologic and cardiovascular systems, raising concerns about bleeding risks and heart health. Ibuprofen, by inhibiting COX-1, can interfere with platelet aggregation, which is essential for blood clotting. wikipedia.org This effect, combined with the increased risk of gastrointestinal bleeding, can lead to significant blood loss. news-medical.net
Both long-term ibuprofen use and heavy alcohol consumption can increase blood pressure and the risk of cardiovascular events such as heart attack and stroke. smarmore-rehab-clinic.comgoodrx.com The co-exposure to both substances may heighten these risks more than either substance would alone. goodrx.com The stress on the heart is increased as it has to work harder, potentially leading to cardiovascular problems. cleanrecoverycenters.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Ibuprofen |
| Ethanol |
| Prostaglandins |
| Cyclooxygenase (COX) |
| Cyclooxygenase-1 (COX-1) |
| Cyclooxygenase-2 (COX-2) |
| Aspirin (B1665792) |
| Acetaminophen |
| Naproxen |
| Diclofenac |
| Indomethacin |
| Piroxicam |
| Ketoprofen |
| Azapropazone |
| Celecoxib |
| Warfarin |
| Lithium |
| Bromfenac |
| Ibufenac |
| Benoxaprofen |
| Thromboxane A2 |
| Arachidonic acid |
| Prostaglandin (B15479496) H2 (PGH2) |
| Prostaglandin E2 (PGE2) |
| Prostaglandin I2 (PGI2) |
| Ibuprofen lysine |
| Codeine |
| Morphine |
| Fentanyl |
| Methadone |
| Hydromorphone |
Patient Susceptibility and Risk Factors for Adverse Drug Reactions
The interaction between ibuprofen and ethanol does not affect all individuals uniformly. A range of factors can heighten a person's susceptibility to adverse drug reactions, amplifying the risks associated with the concurrent use of these two substances. These risk factors are rooted in individual physiology, pre-existing health status, and patterns of substance use.
Certain populations are inherently more vulnerable to the toxicological consequences of combining ibuprofen and alcohol. goodrx.com Understanding these predispositions is crucial for anticipating and mitigating potential harm. Key factors that increase patient susceptibility include age, underlying medical conditions, the quantity and frequency of both ibuprofen and alcohol consumption, and potential genetic predispositions. goodrx.comspringhillwellnessny.comcoachellavalleyrecoverycenter.com
Age-Related Susceptibility
Older adults represent a high-risk group for complications arising from the ibuprofen-ethanol interaction. vfmc.netcleanrecoverycenters.com Age-related physiological changes can alter how the body processes both medications and alcohol. vfmc.net Specifically, metabolic functions, including those of the liver and kidneys, may decline with age, leading to less efficient breakdown and elimination of these substances. cleanrecoverycenters.comalisbh.com This can result in higher concentrations of the drugs in the body for longer periods, increasing the potential for toxicity.
Furthermore, older adults are more likely to have pre-existing health conditions, such as cardiovascular issues, kidney or liver impairment, and a history of gastrointestinal problems. vfmc.netcleanrecoverycenters.comadvancedaddictioncenter.com They are also more frequently prescribed multiple medications, which raises the risk of complex drug interactions. vfmc.netnih.gov The combination of diminished physiological reserves and a higher prevalence of comorbidities makes this demographic particularly vulnerable to adverse effects like gastrointestinal bleeding, kidney damage, and falls. cleanrecoverycenters.comalisbh.comnih.gov
Influence of Pre-existing Health Conditions
Individuals with certain chronic health issues are at a significantly elevated risk for adverse reactions when mixing ibuprofen and alcohol.
Gastrointestinal Disorders: Patients with a history of gastritis, peptic ulcers, or gastrointestinal bleeding are especially susceptible. elev8centers.comarmsacres.commainspringrecovery.com Both ibuprofen and alcohol are known irritants of the stomach lining; their combined use synergistically increases the risk of new or recurrent ulcers and bleeding events. goodrx.comcaliforniaprimerecovery.comashleytreatment.org
Liver Disease: The liver is central to metabolizing both ibuprofen and alcohol. springhillwellnessny.comadvancedaddictioncenter.com In individuals with pre-existing liver conditions, such as hepatitis or cirrhosis, the liver's capacity is already compromised. elev8centers.comtownsendla.com Adding the metabolic load of both substances can overwhelm the organ, exacerbating existing liver damage and potentially leading to severe liver toxicity. advancedaddictioncenter.comtownsendla.com
Kidney Disease: Both chronic alcohol consumption and long-term NSAID use can negatively impact kidney function. alisbh.comprimroselodge.com For patients with chronic kidney disease (CKD), combining the two can place additional strain on already weakened kidneys, potentially accelerating the progression of the disease. vfmc.netalisbh.comdrugs.com Ibuprofen can reduce blood flow to the kidneys, and alcohol can cause dehydration, a combination that can be particularly harmful to renal function. alisbh.comdrugs.com
Cardiovascular Conditions: Some research suggests that high doses of ibuprofen may be associated with an increased risk of cardiovascular events like heart attacks. vfmc.net Heavy alcohol consumption can also contribute to cardiovascular problems. vfmc.net Therefore, individuals with pre-existing heart conditions should exercise extreme caution. springhillwellnessny.com
Impact of Consumption Patterns
The risk of adverse reactions is strongly correlated with the amount and frequency of both ibuprofen and alcohol intake. Occasional use of ibuprofen combined with light alcohol consumption is generally associated with a lower risk than chronic or heavy use of either substance. medicalnewstoday.comaristarecovery.com
Research has demonstrated a clear dose-response relationship between alcohol consumption and the risk of upper gastrointestinal bleeding in regular NSAID users. aristarecovery.comaafp.org One study involving 1,224 patients found that the risk of GI bleeding increased with the quantity of alcohol consumed. aafp.org Regular, heavy alcohol consumption significantly magnifies the risk posed by regular ibuprofen use. aristarecovery.comresearchgate.net Similarly, taking high doses of ibuprofen over an extended period increases the baseline risk of gastrointestinal and renal complications, which is then further amplified by alcohol. ashleytreatment.orgmedicalnewstoday.com
Genetic Factors
Genetic makeup can also play a role in an individual's susceptibility to adverse reactions from ibuprofen-alcohol interactions, particularly concerning alcohol metabolism. coachellavalleyrecoverycenter.com Variations in genes that code for enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) can affect how quickly an individual metabolizes alcohol. americanaddictioncenters.org For example, some individuals, particularly of Asian descent, have a genetic variant that leads to slower metabolism of acetaldehyde, a toxic byproduct of alcohol, causing unpleasant reactions like flushing and a stuffy nose. americanaddictioncenters.org Such differences in metabolic capacity could theoretically influence the severity of interactions with medications like ibuprofen. coachellavalleyrecoverycenter.com
Research Findings on Patient Susceptibility
The following tables summarize key research findings and risk factors associated with patient susceptibility to adverse reactions from combining ibuprofen and alcohol.
Table 1: Key Patient Risk Factors for Adverse Ibuprofen-Ethanol Reactions
| Risk Factor | Description | Associated Risks | Citations |
| Older Age | Age-related decline in metabolic function and higher likelihood of comorbidities. | Increased risk of GI bleeding, kidney damage, falls, and adverse drug interactions. | goodrx.comvfmc.netcleanrecoverycenters.comnih.gov |
| GI Disorders | Pre-existing conditions like gastritis, ulcers, or a history of GI bleeding. | Significantly increased risk of stomach lining irritation, new ulcers, and severe bleeding. | goodrx.comelev8centers.comarmsacres.comashleytreatment.org |
| Liver Disease | Compromised liver function due to conditions like hepatitis or cirrhosis. | Increased strain on the liver, potential for severe liver toxicity and exacerbation of liver damage. | advancedaddictioncenter.comelev8centers.comtownsendla.com |
| Kidney Disease | Pre-existing renal impairment or chronic kidney disease (CKD). | Additional strain on kidneys, potential for worsening renal function. | vfmc.netalisbh.comdrugs.com |
| Heavy Alcohol Use | Regular, high-volume consumption of alcoholic beverages. | Synergistically increases the risk of GI bleeding, liver damage, and kidney problems when combined with ibuprofen. | aristarecovery.comaafp.orgresearchgate.net |
| Chronic Ibuprofen Use | Long-term or high-dose administration of ibuprofen. | Higher baseline risk for stomach irritation, ulcers, and kidney damage, which is amplified by alcohol. | ashleytreatment.orgmedicalnewstoday.comlivefreerecoverynh.com |
| Genetic Predisposition | Genetic variations affecting alcohol metabolism. | May alter individual susceptibility to the toxic effects of alcohol and its interactions with drugs. | coachellavalleyrecoverycenter.comamericanaddictioncenters.org |
Table 2: Relative Risk of Upper Gastrointestinal Bleeding with Combined Ibuprofen and Alcohol Use
This table is based on a study that evaluated the combined impact of NSAID and alcohol consumption on upper GI bleeding.
| Weekly Alcohol Consumption | NSAID Use Status | Relative Risk of Upper GI Bleeding (Compared to Non-drinkers/Non-users) | Citations |
| < 1 Drink | Occasional Ibuprofen User | Not significantly increased | aristarecovery.comaafp.org |
| 21+ Drinks | Non-Ibuprofen User | 2.8 | aristarecovery.comaafp.org |
| Any Level | Regular Ibuprofen User | Significantly Increased | aristarecovery.comaafp.org |
Environmental Fate and Degradation of Ibuprofen in Alcohol Containing Systems
Presence and Persistence of Ibuprofen (B1674241) and its Metabolites in Water Bodies
Following human consumption, a significant portion of ibuprofen is excreted either unchanged (approximately 15%) or as metabolites, primarily hydroxy-ibuprofen (OH-IBU) and carboxy-ibuprofen (CA-IBU). mdpi.commdpi.com These compounds enter the wastewater system, and while modern wastewater treatment plants (WWTPs) can remove a high percentage of ibuprofen (around 90%), they are not designed for its complete elimination. mdpi.comyildiz.edu.tr Consequently, residual ibuprofen and its metabolites are continuously released into surface waters, leading to their widespread presence. mdpi.com
The persistence of these compounds in aquatic environments is notable, with concentrations detected from the nanogram-per-liter (ng/L) to the microgram-per-liter (µg/L) range in wastewater influents and effluents, as well as in rivers and groundwater. mdpi.commdpi.com For instance, studies have reported maximum concentrations in wastewater influent reaching up to 94.0 µg/L for 2-hydroxy-ibuprofen and 13.74 µg/L for the parent ibuprofen compound. mdpi.comnih.gov Even after treatment, effluent can contain levels as high as 10.7 µg/L of carboxy-ibuprofen. mdpi.comnih.gov The detection of these compounds in various water sources underscores their persistence and the limitations of current water treatment methodologies. mdpi.comnanogap.es
Table 1: Concentration of Ibuprofen and its Metabolites in Various Water Samples
Transformation Products and Pathways of Ibuprofen in Aquatic Environments
In the aquatic environment, ibuprofen undergoes transformation through various biotic and abiotic processes, leading to a range of different products. These transformation products can sometimes be more persistent or toxic than the parent compound. nih.govmdpi.com Key transformation pathways include photochemical degradation and microbial action, which alter the chemical structure of ibuprofen.
Formation of 4-Isobutylacetophenone (IBAP)
A significant and concerning transformation product of ibuprofen is 4-isobutylacetophenone (IBAP), which is known to be a harmful compound. researchgate.netnih.gov The formation of IBAP from ibuprofen occurs primarily through photochemical processes. nih.gov Research has identified three main pathways for its photochemical formation in surface waters:
Direct photolysis: Ibuprofen absorbs sunlight, which triggers its transformation into IBAP with a yield of approximately 25%. researchgate.netnih.gov
Reaction with hydroxyl radicals (•OH): Indirect photolysis involving highly reactive hydroxyl radicals leads to IBAP with a yield of about 2.3%. researchgate.netnih.gov
Reaction with triplet states of chromophoric dissolved organic matter (³CDOM*): This is another indirect photochemical process that can form IBAP with a significant yield of around 31%. researchgate.netnih.gov
The formation of IBAP involves the degradation of the propanoic acid side chain of the ibuprofen molecule. researchgate.netnih.gov Due to these relatively high formation yields, photochemical models suggest that IBAP concentrations could reach up to 15% of the parent ibuprofen concentration in surface waters, highlighting its potential importance as an environmental intermediate. researchgate.netnih.gov
Photochemical Degradation Processes
Photochemical degradation is a key process for the breakdown of ibuprofen in sunlit surface waters. acs.orgrsc.org This process includes both direct and indirect photolysis. rsc.org
Direct photolysis occurs when ibuprofen molecules directly absorb energy from sunlight, leading to their decomposition. researchgate.net
Indirect photolysis involves other substances in the water, known as photosensitizers, such as chromophoric dissolved organic matter (CDOM) and nitrate (B79036) ions. rsc.orgunito.it These substances absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, which then react with and degrade ibuprofen. acs.orgrsc.orgunito.it The reaction with •OH radicals is a major pathway for ibuprofen's transformation. researchgate.net
The efficiency of these processes can be enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which generate reactive oxygen species when irradiated with UV light, leading to the degradation of ibuprofen into intermediates and eventually to carbon dioxide and water. e3s-conferences.org
Bioremediation and Microbial Degradation of Ibuprofen
Bioremediation, which utilizes microorganisms to break down pollutants, is a crucial mechanism for the natural attenuation of ibuprofen in the environment. mdpi.comnih.gov Various bacteria have demonstrated the ability to use ibuprofen as a source of carbon and energy, transforming it into less complex substances. nih.govnih.gov
Bacterial Species Involved in Degradation (e.g., Achromobacter spanius, Achromobacter piechaudii)
Several bacterial species have been identified as capable of degrading ibuprofen. Among these, strains of the genus Achromobacter have shown significant potential. mdpi.comresearchgate.netresearcher.lifescilit.com
Specifically, Achromobacter spanius (strain S11) has demonstrated high efficiency, degrading 91.18% of an initial ibuprofen concentration within 72 hours, and up to 95.7% after 144 hours. mdpi.comresearchgate.net Achromobacter piechaudii (strain S18) is also effective, achieving degradation rates of 72.39% in 72 hours. mdpi.comresearchgate.net
Other bacterial genera known to be involved in ibuprofen biodegradation include Bacillus, Sphingomonas, Variovorax, Patulibacter, and Pseudomonas. nih.govnih.gov For example, Bacillus thuringiensis can degrade ibuprofen, and Sphingomonas sp. (strain Ibu-2) can utilize ibuprofen at concentrations as high as 500 mg/L. nih.gov
Table 2: Examples of Ibuprofen-Degrading Bacteria and their Efficiency
Identification of Intermediate Metabolites and Enzymes
The microbial degradation of ibuprofen proceeds through a series of steps, creating various intermediate metabolites. The initial step is often hydroxylation, where hydroxyl groups (-OH) are added to the ibuprofen molecule, followed by oxidation. mdpi.comresearchgate.net This process leads to the formation of compounds like 2-hydroxyibuprofen (B1664085), trihydroxyibuprofen, and 2-(4-hydroxyphenyl)-propionic acid. mdpi.comnih.govresearchgate.net
Further degradation can involve the removal of the propionic acid side chain, forming isobutylcatechol, which is then subject to ring cleavage. nih.govnih.gov Other identified intermediates include 1,4-hydroquinone and 2-hydroxyquinol. nih.govresearchgate.net The specific pathway can vary depending on the bacterial species. nih.govnih.gov
This complex degradation is facilitated by a range of enzymes produced by the bacteria. Key enzymes identified in ibuprofen biodegradation include:
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial hydroxylation of both the aliphatic side chain and the aromatic ring of ibuprofen. mdpi.comnih.gov Catechol 1,2-dioxygenase is one such enzyme that has shown high activity during degradation by A. spanius. mdpi.comresearchgate.net
Laccases and Peroxidases: These enzymes also participate in the oxidative degradation process. mdpi.com
Acyl-CoA Synthase: This enzyme is involved in pathways that activate the carboxylic acid group of ibuprofen, a step observed in degradation by bacteria like Sphingomonas sp. and Patulibacter sp. mdpi.comnih.gov
The concerted action of these enzymes allows for the complete breakdown of the complex ibuprofen molecule into simpler, less harmful compounds. mdpi.comnih.gov
Green Chemistry Approaches in Ibuprofen Production and Waste Minimization
The synthesis of ibuprofen has become a prominent case study in the evolution of industrial green chemistry. Initial production methods were characterized by significant waste generation and low efficiency, prompting the development of more environmentally benign processes. The traditional synthesis route, developed by the Boots Pure Drug Company, involved six steps and had a low atom economy, meaning a large proportion of the reactant atoms ended up as waste rather than the final product. ugal.roresearchgate.net This original route generated substantial amounts of by-products and waste, including hydrochloric acid, ammonia, and aluminium trichloride (B1173362) hydrate, which have negative environmental impacts. ugal.rowordpress.com
In the 1990s, the Boots-Hoechst-Celanese (BHC) Company engineered a new, "greener" synthetic route that significantly reduced waste and improved efficiency. ijsrch.com This revamped process halved the number of reaction stages to just three catalytic steps. epa.govsciencehistory.org The BHC process is celebrated as an industry model of environmental excellence in chemical processing and has received accolades such as the Kirkpatrick Chemical Engineering Achievement Award in 1993 and a Presidential Green Chemistry Challenge Award in 1997. ugal.roepa.govbasf.com The key innovation was the use of catalysts that could be recovered and reused, in contrast to the stoichiometric reagents used in the Boots process which were consumed and became waste. wordpress.comijsrch.com This streamlined approach not only minimizes waste but also reduces energy consumption. ugal.roresearchgate.net
Life Cycle Assessment of Synthetic Routes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life. For ibuprofen, LCAs have been crucial in quantifying the environmental benefits of modern synthetic routes over traditional ones. ucl.ac.uk These assessments compare processes based on metrics like atom economy and Process Mass Intensity (PMI), which is the total mass of materials (raw materials, solvents, reagents) used to produce a specific mass of the active pharmaceutical ingredient. website-files.com
The original Boots synthesis route is characterized by a very poor atom economy of approximately 40%. wordpress.comewadirect.com This implies that for every kilogram of ibuprofen produced, about 1.5 kilograms of waste were generated. sciencehistory.orgewadirect.com In contrast, the BHC process boasts a significantly higher atom economy of around 77-80%. epa.govewadirect.com If the primary byproduct, acetic acid, is recovered and utilized, the atom economy of the BHC process approaches 99%. epa.govsciencehistory.org This vast improvement drastically reduces the amount of waste generated. ewadirect.com
More recent research has conducted LCAs on even newer synthetic pathways, such as the Bogdan continuous-flow process and innovative enzymatic routes. ucl.ac.ukacs.org One LCA study compared the BHC process to a modified enzymatic Bogdan process, simulating a pilot-scale production. ucl.ac.ukacs.org The results indicated that the enzymatic route could offer further reductions in environmental impact across several categories, including acidification, ecotoxicity, and resource depletion, particularly if the enzyme catalyst can be recycled with high efficiency. ucl.ac.ukacs.org The environmental impact of pharmaceutical production is also heavily influenced by process-level energy consumption, especially for steps like drying. pharmaexcipients.com LCAs show that production based in the USA using the BHC process has a lower carbon footprint than production in Asia, due to both the high atom efficiency of the process and a less carbon-intensive energy supply. website-files.com
Table 1: Comparison of Ibuprofen Synthetic Routes
| Metric | Boots Process (Traditional) | BHC Process (Green) |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40% ewadirect.comresearchgate.net | ~77% (99% with byproduct recovery) epa.govresearchgate.net |
| Catalyst/Key Reagent | Aluminium Trichloride (consumed) wordpress.com | Anhydrous Hydrogen Fluoride (B91410) (recycled) epa.gov |
| Waste Generation | High (over 50% of reactants become waste) wordpress.com | Minimal (waste is practically eliminated) epa.gov |
| Byproducts | Substantial inorganic salt formation ugal.ro | Acetic acid (can be recovered) ugal.ro |
Use of Greener Solvents in Industrial Processes
A core principle of green chemistry is the use of safer solvents and auxiliaries, or their outright elimination. The evolution of ibuprofen synthesis provides a clear example of this principle in action. The traditional Boots process utilized various solvents and reagents, including the toxic solvent carbon tetrachloride and aluminium trichloride, which becomes hydrated waste that requires disposal in landfills. wordpress.comsciencehistory.org
A significant innovation of the BHC process was the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. epa.govchemistryforsustainability.org This substance can be recovered and recycled with greater than 99.9% efficiency, which minimizes fugitive emissions and waste generation. epa.govbasf.com By using HF as the solvent, the need for other solvents in the reaction steps is eliminated, simplifying product recovery. epa.govbasf.com The nearly complete atom utilization and recycling of the catalyst/solvent system make the BHC process a waste-minimizing and environmentally friendly technology. ugal.ro
Further advancements in green chemistry continue to seek even better alternatives. For instance, some newer proposed routes for ibuprofen synthesis have explored the use of methanol (B129727), though this presents its own environmental and safety challenges. acs.org To move away from solvents entirely, mechanochemistry is being explored as an environmentally friendly and cost-effective approach. mpg.de One research project has demonstrated the successful synthesis of an ibuprofen co-crystal at a kilogram scale using a drum mill, a process that largely avoids solvents, is energy-efficient, and reduces costs. mpg.de
Ibuprofen is frequently detected in aquatic environments due to its widespread use and incomplete removal in wastewater treatment plants. digitellinc.commdpi.com Its behavior and degradation in these environments, which can contain various alcohols from industrial or natural sources, is a subject of ongoing research. The presence of alcohol can influence the stability and degradation pathways of the ibuprofen molecule.
Systematic investigations have shown that ibuprofen can react with alcohols to form corresponding esters. In a mixture of methanol and water (70:30 v/v), ibuprofen was observed to form ibuprofen methyl ester. americanpharmaceuticalreview.com Similarly, in a solution of isopropyl alcohol and water, ibuprofen isopropyl ester was formed. americanpharmaceuticalreview.com This esterification process is an important consideration for the stability of ibuprofen in alcohol-based solutions. americanpharmaceuticalreview.com
The role of alcohols is also critical in studies of photocatalytic degradation, a technology being explored for removing pharmaceuticals from water. In these studies, alcohols like tert-butyl alcohol or isopropanol (B130326) are often used as "scavengers" to quench hydroxyl radicals. digitellinc.comscirp.org By observing how the degradation rate changes in the presence of these alcohols, researchers can determine the primary degradation mechanism. For example, one study found that the degradation rate of ibuprofen using a BiOCl photocatalyst was not significantly affected by the presence of tert-butyl alcohol, suggesting that the degradation occurs through direct interaction with the catalyst rather than via hydroxyl radicals. digitellinc.com
The degradation of ibuprofen, whether through oxidative, thermal, or biological processes, can lead to the formation of various intermediate products, several of which contain alcohol functional groups. researchgate.net Hydroxylation, the addition of a hydroxyl (-OH) group, is often a key initial step in the breakdown of the ibuprofen molecule by bacteria and through advanced oxidation processes. mdpi.comnih.gov
Table 2: Selected Degradation Products of Ibuprofen
| Degradation Product Name | Molecular Formula | Note |
| 1-hydroxyibuprofen (1OHIBF) | C13H18O3 | A common hydroxylated metabolite. researchgate.net |
| 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | C13H18O3 | An identified degradation product. researchgate.net |
| 1-(4-isobutylphenyl)-1-ethanol | C12H18O | An alcohol byproduct from oxidative and thermal degradation. researchgate.netnih.gov |
| (±)-(2R,3R)-2-(4-isobutylphenyl)-5-methylhexan-3-ol | C16H26O | A synthesized photo-degradation product. nih.gov |
| 1,2-dihydroxyibuprofen | C13H18O4 | An intermediate formed during biotransformation. mdpi.com |
Advanced Research Directions and Future Perspectives in Ibuprofen Alcohol Studies
Development of Novel Ibuprofen-Alcohol Conjugates with Enhanced Therapeutic Profiles
A promising frontier in drug design involves the synthesis of ibuprofen-alcohol conjugates, creating new molecular entities with potentially superior properties to the parent drug. This approach chemically bonds ibuprofen (B1674241) to an alcohol moiety, which can act as a synergistic agent or a carrier to improve the drug's pharmacokinetic or pharmacodynamic profile.
Researchers have successfully synthesized ester derivatives of ibuprofen with naturally occurring analgesic compounds like menthol, thymol, and eugenol. nih.gov This "mutual prodrug" strategy aims to mask the carboxylic acid group responsible for gastrointestinal irritation while potentially achieving a synergistic analgesic effect. nih.gov Studies on these prodrugs revealed high lipophilicity and stability at acidic pH, with subsequent hydrolysis at neutral or alkaline pH to release the active compounds. Notably, these conjugates demonstrated increased anti-inflammatory activity and a significantly lower ulcer index compared to ibuprofen alone, suggesting successful mitigation of a key side effect. nih.gov
Another innovative approach involves conjugating ibuprofen with 3,4,5-trimethoxybenzyl alcohol. This specific alcohol was selected because its trimethoxybenzyl moiety is found in other compounds with anti-inflammatory and gastroprotective properties. mdpi.com Direct esterification of ibuprofen with this alcohol enhanced its anti-inflammatory activity. mdpi.com Further research expanded on this by using amino acid linkers to connect ibuprofen to 3,4,5-trimethoxybenzyl alcohol. These more complex derivatives showed a marked improvement in anti-inflammatory effects and a shift towards greater COX-2 selectivity compared to the parent ibuprofen. mdpi.comresearchgate.net For instance, an ibuprofen derivative synthesized in this manner reduced rat paw edema by 67%, compared to 36% for ibuprofen, and showed 67% COX-2 inhibition versus 46% for the parent drug. mdpi.com
These studies highlight a dynamic area of medicinal chemistry where the term "ibuprofen alcohol" evolves from a simple mixture to a sophisticated, covalently-linked conjugate designed for enhanced efficacy and safety.
Table 1: Examples of Ibuprofen-Alcohol Conjugates and Their Enhanced Properties This table is interactive. You can sort and filter the data.
In-Depth Mechanistic Studies on Synergistic Toxicity Pathways
The co-ingestion of ibuprofen and ethanol (B145695) is known to increase the risk of damage to the gastrointestinal tract and liver. medicalnewstoday.comdkfz.de Advanced research has moved beyond observing this correlation to dissecting the underlying molecular mechanisms, particularly the synergistic hepatotoxicity (liver toxicity).
Studies utilizing human hepatoma cells (HepG2) in both 2D and more physiologically relevant 3D spheroid cultures have demonstrated that the combined exposure to ibuprofen and ethanol provokes synergistic toxicity, leading to decreased cell viability. researchgate.netnih.govnih.gov This toxicity becomes significantly more pronounced with extended exposure, even at lower concentrations, which is particularly relevant for chronic alcohol users. nih.gov
The central mechanism implicated in this synergistic damage is oxidative stress. researchgate.netnih.govhopebridgerecovery.com Co-exposure leads to an increased production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. nih.govaristarecovery.com This imbalance between ROS production and the cell's ability to neutralize them results in cellular injury. researchgate.net Evidence for this includes the observed increase in the expression of the body's endogenous antioxidant systems as a compensatory response. researchgate.netnih.gov Furthermore, studies suggest that the enzyme CYP2E1, which can metabolize both ethanol and ibuprofen, may play a role. nih.gov Co-treatment has been shown to increase the expression of CYP2E1, potentially contributing to oxidative stress and the resulting synergistic hepatotoxicity. nih.gov
Table 2: Key Mechanistic Findings in Ibuprofen-Ethanol Synergistic Toxicity This table is interactive. You can sort and filter the data.
Pharmacogenomics and Individual Variability in Ibuprofen-Ethanol Interactions
The effects of combining ibuprofen and alcohol are not uniform across all individuals. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical research direction for understanding this variability. Genetic differences in the enzymes that metabolize both ibuprofen and ethanol can significantly alter the risk profile for an individual.
Ibuprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. pharmgkb.org Genetic variations (polymorphisms) in the CYP2C9 gene can lead to enzymes with normal, decreased, or no function. pharmgkb.org Individuals carrying alleles like CYP2C92 (decreased function) or CYP2C93 (no function) metabolize ibuprofen more slowly. pharmgkb.org This can lead to higher and more sustained levels of the drug in the body, potentially increasing the risk of adverse effects when alcohol is also consumed.
Similarly, alcohol metabolism is heavily influenced by genetics, particularly variants in the alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) genes. altacenters.comnih.gov For example, some variants, such as ADH1B*2, lead to rapid conversion of alcohol to acetaldehyde, a toxic compound. altacenters.comnih.gov An inactive variant of ALDH2, common in individuals of East Asian descent, prevents the efficient breakdown of this acetaldehyde, causing an unpleasant flushing reaction and other symptoms. diamondrehabthailand.com These genetic predispositions influence drinking behavior and the physiological environment in which an ibuprofen-alcohol interaction would occur, contributing to the wide range of individual responses. nih.gov
Future research in this area will likely focus on identifying specific combinations of gene variants that confer the highest risk, potentially leading to personalized medicine recommendations for pain management in individuals with different genetic backgrounds and drinking habits.
Computational Modeling for Predicting Interactions and Designing Safer Derivatives
In silico methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools being used to predict how ibuprofen and its derivatives interact with biological targets at an atomic level. tandfonline.comdergipark.org.tr This computational approach allows researchers to design and screen new compounds with improved safety and efficacy profiles before they are ever synthesized in a lab.
Molecular docking studies investigate how a molecule, such as ibuprofen, fits into the active site of a target protein, like cyclooxygenase (COX). dergipark.org.tracs.org These models can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-protein complex. nih.gov Researchers have used this approach to model twenty different derivatives of ibuprofen, finding that most had a greater binding affinity for the COX-2 receptor than the parent drug. dergipark.org.tr Such studies provide a rational basis for structural modifications. For example, one study showed how adding an amide functionality to (S)-ibuprofen significantly improved its binding score for the target hCOX-2, suggesting it could be a more potent and selective inhibitor. tandfonline.com
MD simulations take this a step further by simulating the movement of the drug-protein complex over time, providing insights into its stability and conformational changes. nih.gov These computational tools can also be used to predict pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes a drug), helping to identify derivatives with better drug-likeness and lower potential for therapeutic failure. dergipark.org.tr By predicting these interactions and properties computationally, research can be accelerated, focusing laboratory resources on the most promising and potentially safer drug candidates.
Regulatory Science and Public Health Implications of Alcohol-Drug Interactions
The potential for harm from mixing ibuprofen and alcohol makes it a significant issue for regulatory science and public health. Research consistently highlights the increased risk of gastrointestinal bleeding, as both substances can irritate the stomach lining. medicalnewstoday.comnewchoicestc.com The risk is particularly elevated with regular, long-term ibuprofen use or heavy alcohol consumption. healthline.com Additionally, since both ibuprofen and chronic alcohol use can impact the kidneys, their combined use can exacerbate the risk of kidney damage. healthline.comalcohol.org
These risks have clear implications for public health messaging and clinical practice. Healthcare professionals are encouraged to counsel patients about the potential dangers of mixing alcohol with medications, including over-the-counter NSAIDs. nih.gov This is especially critical for older adults, who may have age-related physiological changes and are more likely to be taking multiple medications that could interact with alcohol. nih.gov
Regulatory bodies and health organizations emphasize the need for clear warnings and patient education. dkfz.denih.gov Studies evaluating prescribing patterns have highlighted potential safety concerns, such as patients in alcohol detoxification with related health issues still being prescribed ibuprofen, indicating a need for improved clinical decision support systems. nih.gov Future efforts in this area will focus on universal screening for alcohol use when prescribing interactive medications, developing clearer public health guidelines, and educating the public to view over-the-counter medications with the respect due to their potential for harmful interactions. nih.gov
Exploration of Therapeutic Deep Eutectic Systems (THEDES) with Ibuprofen and Alcohols for Drug Delivery
A highly innovative area of pharmaceutical science is the exploration of Therapeutic Deep Eutectic Systems (THEDES) for drug delivery. A DES is a mixture of two or more compounds (a hydrogen bond acceptor and a hydrogen bond donor) that, at a specific molar ratio, has a significantly lower melting point than its individual components, often becoming liquid at room temperature. mdpi.comtandfonline.com When one of the components is an active pharmaceutical ingredient (API) like ibuprofen, the system is termed a THEDES. tandfonline.comresearchgate.net
This approach has been revolutionary for overcoming the poor water solubility of drugs like ibuprofen. mdpi.comnih.gov By formulating ibuprofen as part of a THEDES with various alcohols (such as menthol, glycerol (B35011), or perillyl alcohol), researchers have achieved dramatic increases in solubility. mdpi.comtandfonline.comnih.gov For example, an aqueous solution of a bio-based deep eutectic solvent was shown to increase the solubility of ibuprofen by up to 7917-fold compared to its solubility in water alone. nih.gov
These systems do more than just improve solubility; they can also enhance drug delivery, particularly for transdermal (through the skin) applications. mdpi.comnih.gov A THEDES composed of ibuprofen and L-menthol demonstrated two to three times higher membrane penetration than ibuprofen powder. nih.gov In another study, incorporating an ibuprofen-DES formulation into an alginate-based hydrogel improved the drug's permeation across human skin by 8.5-fold. nih.gov
Research has also explored THEDES combining ibuprofen with perillyl alcohol, a compound with its own anticancer and antimicrobial properties. tandfonline.comresearchgate.net The resulting eutectic system showed a synergistic effect, with enhanced antimicrobial and anticancer activities beyond what would be expected from the individual components. researchgate.net This research opens up the possibility of creating novel, highly soluble formulations where the "alcohol" component is not a source of negative interaction but a key part of an advanced therapeutic system. nih.gov
Table 3: Solubility and Permeation Enhancement of Ibuprofen using Deep Eutectic Systems This table is interactive. You can sort and filter the data.
Q & A
Q. How can computational models (e.g., pharmacokinetic/pharmacodynamic simulations) improve translational relevance of preclinical findings?
- Method : Integrate rodent data on ibuprofen-alcohol PK interactions with human liver microsome assays. Validate predictions using clinical pharmacokinetic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
